Ethyl-(4-fluorphenoxy)-difluoroacetat

Übersicht

Beschreibung

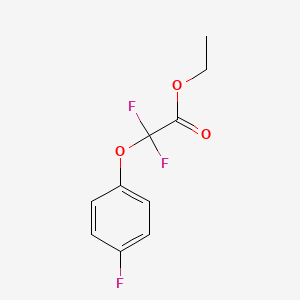

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthesezwischenprodukte

Diese Verbindung dient als ein wichtiges Zwischenprodukt in organischen Synthesereaktionen, insbesondere in Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Heterokupplungsreaktionen . Seine einzigartige Struktur eignet sich für eine Vielzahl von synthetischen Anwendungen, wodurch es zu einem wertvollen Werkzeug bei der Entwicklung komplexer organischer Moleküle wird.

Bor-Neutronen-Einfang-Therapie

Als Bor-Säure-Derivat hat diese Verbindung potenzielle Anwendungen in der Bor-Neutronen-Einfang-Therapie (BNCT) . BNCT ist eine Art der Strahlentherapie zur Behandlung von Krebs, die auf den Einfang- und Spaltungsreaktionen beruht, die auftreten, wenn nichtradioaktives Bor Neutronen ausgesetzt wird.

Arzneimittel-Abgabesysteme

Die Struktur der Verbindung ermöglicht ihren Einsatz in Rückkopplungssteuerungs-Arzneimitteltransportpolymeren . Diese Polymere können so konzipiert werden, dass sie Arzneimittel als Reaktion auf bestimmte physiologische Bedingungen freisetzen, wodurch sie für gezielte Krebstherapien nützlich sind.

Suzuki-Reaktions-Nukleophil

Aufgrund seiner Stabilität gegenüber Wasser und Luft ist diese Verbindung ein wichtiges Nukleophil in der Suzuki-Reaktion . Die Suzuki-Reaktion ist eine Kreuzkupplungsmethode, die zur Synthese von Biarylverbindungen verwendet wird, die in vielen Pharmazeutika und organischen Materialien vorkommen.

Fluorhaltige Pharmazeutika

Das Vorhandensein von Fluoratomen in dieser Verbindung erhöht ihre biologische Aktivität und Stabilität . Fluorhaltige Arzneimittel sind bekannt für ihre hohe biologische Aktivität und Resistenz gegen metabolischen Abbau, wodurch sie im Arzneimittelentwurf vorteilhaft sind.

Lokalanästhetika-Anwendungen

Untersuchungen deuten darauf hin, dass Derivate dieser Verbindung Anwendungen als Amid-Lokalanästhetika haben könnten . Diese Anästhetika werden häufig in klinischen Umgebungen eingesetzt, einschließlich der Krebschirurgie, und laufende Studien untersuchen ihr breiteres therapeutisches Potenzial.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This can result in a variety of downstream effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as changes in cell signaling, enzyme activity, and gene expression .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may influence a variety of cellular processes, leading to changes in cell function and potentially contributing to its therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester . Factors such as temperature, pH, and the presence of other compounds can influence the compound’s stability, its interaction with its targets, and its overall efficacy .

Biologische Aktivität

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester (DFPAEE) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including dual fluorination and a phenoxy substitution, contribute to its potential biological activities. This article explores the biological activity of DFPAEE, focusing on its mechanism of action, pharmacokinetics, biochemical interactions, and relevant case studies.

- Molecular Formula : C10H9F3O3

- Molecular Weight : 234.17 g/mol

- Structure : DFPAEE features two fluorine atoms on the acetic acid moiety and a para-fluorophenoxy group, enhancing its stability and reactivity.

DFPAEE's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to affect various biochemical pathways, leading to significant physiological effects. The following mechanisms are proposed:

- Target Interactions : DFPAEE may interact with enzymes and receptors, modulating their activity and influencing downstream signaling pathways.

- Biochemical Pathways : The compound is likely to alter cell signaling, enzyme activity, and gene expression through its interactions with target molecules.

- Pharmacokinetics : The bioavailability and efficacy of DFPAEE can be influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

In Vitro Studies

Research indicates that DFPAEE exhibits notable biological activity in various assays:

- Cell Proliferation : DFPAEE has been tested for its effects on cell proliferation in cancer cell lines. Preliminary data suggest that it may inhibit growth in certain types of cancer cells.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Case Studies

- Cancer Research : In a study evaluating the effects of DFPAEE on T-lymphoblastic leukemia cell lines (CCRF-CEM), it was found to induce apoptosis at concentrations above 10 µM. This suggests potential for development as an anti-cancer agent .

- Neuropharmacology : DFPAEE was evaluated for its effects on neurotransmitter systems. It demonstrated modulation of glutamate receptors in vitro, indicating possible implications for neurological disorders .

Pharmacological Applications

The unique structure of DFPAEE positions it as a promising candidate for various pharmacological applications:

- Drug Development : Its ability to interact with multiple biological targets makes it suitable for further exploration in drug design aimed at treating cancer and neurodegenerative diseases.

- Agrochemicals : Beyond medicinal applications, DFPAEE is also being investigated for use in agrochemical formulations due to its chemical stability and reactivity.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of DFPAEE:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester | C10H8F2N2O3 | Contains a nitro group instead of fluorine |

| 4-Fluorophenyl acetic acid ethyl ester | C9H9F O2 | Lacks additional fluorine atoms |

| 2,2-Difluoroacetic acid | C2H2F2O2 | Simplified structure without phenoxy group |

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCXDOZCWMKGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700892 | |

| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807368-70-3 | |

| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.